7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 934993-58-5
VCID: VC2570856
InChI: InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13)
SMILES: CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.1 g/mol

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 934993-58-5

Cat. No.: VC2570856

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.1 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one - 934993-58-5

Specification

CAS No. 934993-58-5
Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
IUPAC Name 7-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Standard InChI Key SZPRSMJCVKHIIX-UHFFFAOYSA-N
SMILES CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C
Canonical SMILES CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C

Introduction

Chemical Identity and Properties

7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one is a heterocyclic organic compound identified in chemical databases and literature. It possesses a distinct molecular structure characterized by a benzene ring fused with an oxazinone moiety, featuring specific substitution patterns that define its chemical identity.

Basic Identification Parameters

The compound is cataloged with specific identifying information that allows for precise recognition in chemical databases and research contexts:

ParameterValue
CAS Registry Number934993-58-5
Molecular FormulaC₁₀H₁₀BrNO₂
Molecular Weight256.1 g/mol
MDL NumberMFCD18250285
Chemical ClassificationBenzoxazinone derivative

The compound is recognized under several synonyms in chemical literature, including 7-bromo-2,2-dimethyl-4H-benzo oxazin-3-one and 2H-1,4-Benzoxazin-3(4H)-one, 7-bromo-2,2-dimethyl- .

Structural Features

The molecular structure of 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one exhibits several key features that define its chemical behavior:

  • A benzoxazinone core structure consisting of a benzene ring fused to a 1,4-oxazin-3-one ring system

  • A bromine atom at the 7-position of the benzene ring, which serves as a key functional group for potential derivatization

  • Two methyl groups at the 2-position, creating a quaternary carbon center that influences the conformational properties of the molecule

  • A lactam functional group (C=O) at the 3-position, which can participate in hydrogen bonding interactions

  • A secondary amine (NH) at the 4-position that contributes to the compound's ability to form hydrogen bonds

The presence of these structural elements confers specific physicochemical properties that distinguish this compound from related benzoxazinones.

Structural Relatives and Analogues

The 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one belongs to a broader family of benzoxazinone derivatives that share similar structural features but vary in their substitution patterns.

Key Structural Relatives

Several structurally related compounds have been reported in the literature:

CompoundStructural DifferenceRelevance
7-bromo-2-methyl-2H-benzo[b] oxazin-3(4H)-oneContains one methyl group at the 2-position instead of twoDemonstrates the effect of methyl substitution on properties
2,2-dimethyl-7-nitro-2H-benzo[b] oxazin-3(4H)-oneContains a nitro group at the 7-position instead of bromineProvides insight into different electron-withdrawing groups
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneContains fluorine at the 7-position instead of bromineIllustrates effect of different halogen substitutions
6-methyl-2H-1,4-benzoxazin-3(4H)-oneContains methyl at the 6-position, lacks dimethyl at 2-positionShows positional isomerism effects

These related compounds provide context for understanding the structure-activity relationships within this class of molecules.

Chemical Reactivity and Derivatives

The presence of the bromine atom at the 7-position of 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one confers specific reactivity patterns and opportunities for derivatization.

Functional Derivatives

Based on research with related compounds, potential valuable derivatives of 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one might include:

  • Compounds with different substituents replacing the bromine atom at the 7-position

  • Derivatives with additional functional groups at other positions of the benzene ring

  • Modifications to the 2,2-dimethyl groups to alter steric properties and binding affinity

  • Prodrug forms with modifications to enhance pharmacokinetic properties

Research Context and Future Directions

Current Research Status

The available literature suggests that 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one is part of ongoing research into benzoxazinone derivatives with potential pharmaceutical applications. The development of benzoxazinone derivatives as selective BRD4 inhibitors represents a significant area of investigation, with compounds in this class showing promising activity in cancer models .

Future Research Directions

Potential future research avenues for 7-Bromo-2,2-dimethyl-2H-benzo[b] oxazin-3(4H)-one may include:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Investigation of specific binding modes with target proteins through crystallographic studies

  • Exploration of additional biological targets beyond BET proteins

  • Development of improved synthetic routes for more efficient production

  • Assessment of pharmacokinetic and toxicological profiles to advance toward potential clinical applications

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